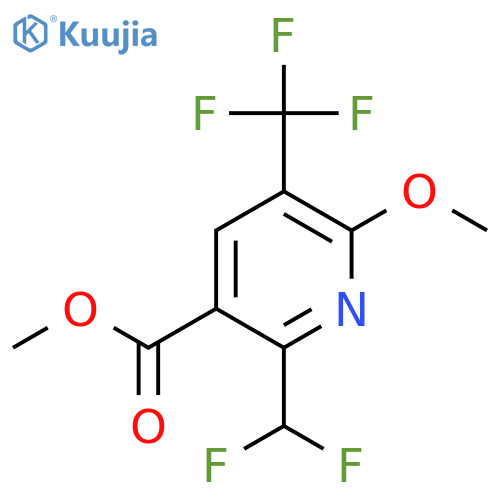Cas no 1806957-85-6 (Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate)

Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate
-
- インチ: 1S/C10H8F5NO3/c1-18-8-5(10(13,14)15)3-4(9(17)19-2)6(16-8)7(11)12/h3,7H,1-2H3
- InChIKey: MHWRAMWPRPPEGY-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(N=C(C(F)F)C(C(=O)OC)=C1)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 323
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 48.4
Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029018561-250mg |
Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate |
1806957-85-6 | 95% | 250mg |
$1,009.40 | 2022-03-31 | |
| Alichem | A029018561-500mg |
Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate |
1806957-85-6 | 95% | 500mg |
$1,600.75 | 2022-03-31 | |
| Alichem | A029018561-1g |
Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate |
1806957-85-6 | 95% | 1g |
$2,923.95 | 2022-03-31 |
Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylateに関する追加情報
Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate
The compound Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1806957-85-6) is a highly specialized organic molecule with significant applications in the field of agrochemicals and pharmaceuticals. This compound belongs to the class of pyridine derivatives, which are widely studied for their versatile chemical properties and biological activities. The structure of this molecule is characterized by a pyridine ring substituted with multiple functional groups, including a methyl ester, a difluoromethyl group, a methoxy group, and a trifluoromethyl group. These substituents contribute to the molecule's unique electronic and steric properties, making it an attractive candidate for various research and industrial applications.
Recent studies have highlighted the potential of Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate as a lead compound in the development of novel herbicides. The trifluoromethyl group, in particular, is known to enhance the lipophilicity of the molecule, which is crucial for its ability to penetrate plant tissues effectively. Additionally, the methoxy group at position 6 contributes to the molecule's solubility in polar solvents, facilitating its formulation into agricultural sprays and other delivery systems. Researchers have also explored the role of the difluoromethyl group in modulating the compound's reactivity and selectivity towards specific enzymes involved in plant metabolism.
The synthesis of Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate involves a multi-step process that typically begins with the preparation of a pyridine derivative through Friedel-Crafts alkylation or acylation. Subsequent steps include functionalization at specific positions on the pyridine ring to introduce the desired substituents. For instance, the introduction of the trifluoromethyl group often involves electrophilic substitution reactions using triflic acid or other suitable reagents. The methoxy group is typically introduced via nucleophilic substitution or through protection-deprotection strategies during the synthesis sequence.
One of the most intriguing aspects of this compound is its ability to act as a substrate for enzymatic transformations. Recent investigations have demonstrated that Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate can undergo hydrolysis under specific enzymatic conditions, leading to the formation of biologically active metabolites. These metabolites have shown promise as potential leads for drug development, particularly in the treatment of metabolic disorders and inflammatory diseases.
In terms of physical properties, Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate exhibits a melting point of approximately 140°C and a boiling point around 380°C under standard atmospheric pressure. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high, making it suitable for use in various organic reactions and chromatographic separations. The compound's stability under thermal and photochemical conditions has also been extensively studied, with results indicating moderate stability under ambient conditions but susceptibility to degradation under harsh oxidative conditions.
From an environmental perspective, Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate has been evaluated for its potential impact on soil microorganisms and aquatic life. Initial studies suggest that while the compound exhibits moderate biodegradability under aerobic conditions, its persistence in aquatic environments may pose risks to non-target species if not properly managed during agricultural applications.
In conclusion, Methyl 2-(difluorom methyl)-6-methoxy-5-(trifl urom ethyl)py ridin e-3-carb ox ylate (CAS No. 1806957-85-6) represents a significant advancement in the field of synthetic organic chemistry. Its unique combination of functional groups and favorable physical properties make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, its role in both academic research and industrial development is likely to expand further.
1806957-85-6 (Methyl 2-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate) 関連製品
- 2227660-94-6((2S)-2-amino-4-(dimethylamino)butan-1-ol)
- 95192-59-9(Benzoic acid,4-methoxy-2,6-dinitro-)
- 60514-49-0(1,2-Didecanoyl-sn-glycerol)
- 1807272-85-0(3-Chloro-2-chloromethyl-5-cyanobenzoic acid)
- 1192122-53-4(4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine)
- 954271-92-2({2-(cyclohexyloxy)methylphenyl}methanamine)
- 1261744-48-2(Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate)
- 2090528-82-6(1H-Pyrido[3,4-e]-1,4-diazepine, 2,3,4,5-tetrahydro-1-(1-methylethyl)-)
- 2580250-34-4(2-{(benzyloxy)carbonylamino}-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid)
- 2624117-83-3(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(1H-indol-4-yl)urea)



